molecular formula C21H30ClN3O B13432679 3-Cyclopropyl Hydroxychloroquine

3-Cyclopropyl Hydroxychloroquine

Cat. No.: B13432679
M. Wt: 375.9 g/mol
InChI Key: XTZXOMRNYRNIOM-UHFFFAOYSA-N
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Description

3-Cyclopropyl Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). Hydroxychloroquine is used to treat conditions such as rheumatoid arthritis, lupus, and malaria . The addition of a cyclopropyl group to hydroxychloroquine potentially modifies its pharmacological properties, making it a compound of interest for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for cyclopropane synthesis is the reaction of carbenes with alkenes or cycloalkenes . For example, the Simmons-Smith reaction can be used to cyclopropanate alkenes using diiodomethane and a zinc-copper couple .

Industrial Production Methods

Industrial production of 3-Cyclopropyl Hydroxychloroquine would likely involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the cyclopropyl group .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl Hydroxychloroquine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Properties

Molecular Formula

C21H30ClN3O

Molecular Weight

375.9 g/mol

IUPAC Name

2-[4-[(7-chloro-3-cyclopropylquinolin-4-yl)amino]pentyl-ethylamino]ethanol

InChI

InChI=1S/C21H30ClN3O/c1-3-25(11-12-26)10-4-5-15(2)24-21-18-9-8-17(22)13-20(18)23-14-19(21)16-6-7-16/h8-9,13-16,26H,3-7,10-12H2,1-2H3,(H,23,24)

InChI Key

XTZXOMRNYRNIOM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C3CC3)Cl)CCO

Origin of Product

United States

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